molecular formula C15H18BrNO B335674 2-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide

2-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide

Cat. No.: B335674
M. Wt: 308.21 g/mol
InChI Key: LYVUVKKFFNBISW-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide is an organic compound with the molecular formula C15H18BrNO This compound is characterized by the presence of a bromine atom attached to the benzamide moiety and a cyclohexenyl group linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom into the benzamide ring.

    Formation of the Cyclohexenyl Ethyl Intermediate: The cyclohexenyl ethyl intermediate is prepared by reacting cyclohexene with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the cyclohexenyl ethyl intermediate. This is typically achieved through a nucleophilic substitution reaction in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The cyclohexenyl group can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(1-cyclohexen-

Properties

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

2-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide

InChI

InChI=1S/C15H18BrNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)

InChI Key

LYVUVKKFFNBISW-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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